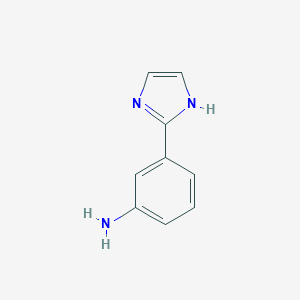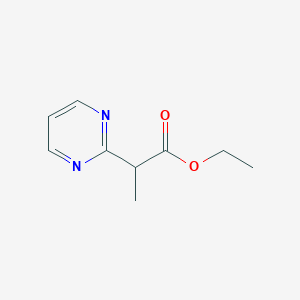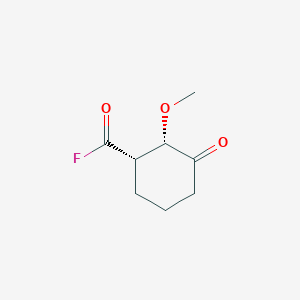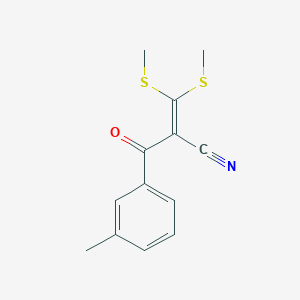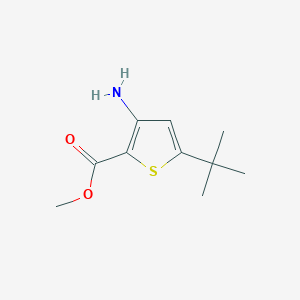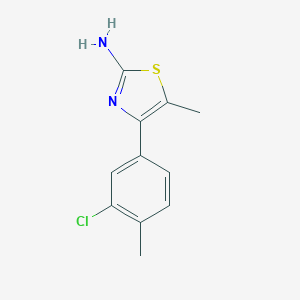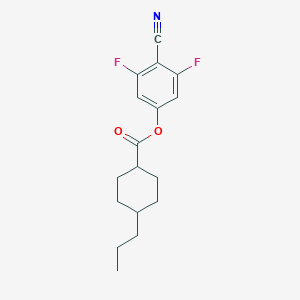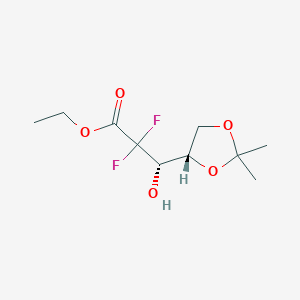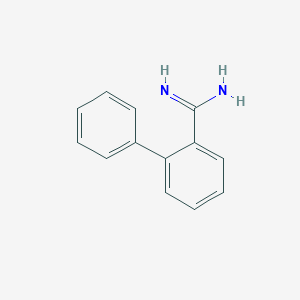![molecular formula C11H14O3 B071332 [3-(1,3-Dioxan-2-yl)phenyl]methanol CAS No. 163164-08-7](/img/structure/B71332.png)
[3-(1,3-Dioxan-2-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1,3-Dioxan-2-yl)phenyl]methanol, also known as DMDO, is an organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMDO is a versatile reagent that can be used for various chemical reactions, including oxidation, epoxidation, and cyclization. In
Mécanisme D'action
[3-(1,3-Dioxan-2-yl)phenyl]methanol acts as a strong oxidant, which enables it to participate in various chemical reactions. The mechanism of action of [3-(1,3-Dioxan-2-yl)phenyl]methanol involves the transfer of an oxygen atom to the substrate, which results in the formation of an epoxide or other cyclic compound. The reaction mechanism is believed to involve a radical intermediate, which is formed by the abstraction of a hydrogen atom from the substrate by [3-(1,3-Dioxan-2-yl)phenyl]methanol.
Effets Biochimiques Et Physiologiques
[3-(1,3-Dioxan-2-yl)phenyl]methanol has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent oxidant and can cause oxidative stress in cells. [3-(1,3-Dioxan-2-yl)phenyl]methanol has also been shown to induce DNA damage in human cells, which suggests that it may have genotoxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(1,3-Dioxan-2-yl)phenyl]methanol has several advantages for lab experiments, including its high reactivity and selectivity. [3-(1,3-Dioxan-2-yl)phenyl]methanol can be used in mild conditions, which makes it a suitable reagent for sensitive substrates. However, [3-(1,3-Dioxan-2-yl)phenyl]methanol is also highly reactive, which can lead to side reactions and the formation of unwanted products. Additionally, [3-(1,3-Dioxan-2-yl)phenyl]methanol is a hazardous reagent and requires careful handling and disposal.
Orientations Futures
For the application of [3-(1,3-Dioxan-2-yl)phenyl]methanol in scientific research include the synthesis of chiral epoxides, the development of new catalytic systems, and the use of [3-(1,3-Dioxan-2-yl)phenyl]methanol in the synthesis of natural products and other complex molecules.
Méthodes De Synthèse
[3-(1,3-Dioxan-2-yl)phenyl]methanol can be synthesized by the reaction of 3-(2-bromoethyl)phenol with paraformaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then oxidized using a strong oxidant such as m-chloroperbenzoic acid to yield [3-(1,3-Dioxan-2-yl)phenyl]methanol.
Applications De Recherche Scientifique
[3-(1,3-Dioxan-2-yl)phenyl]methanol has been extensively used in scientific research for various applications. One of the most significant applications of [3-(1,3-Dioxan-2-yl)phenyl]methanol is in the synthesis of epoxides, which are important intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. [3-(1,3-Dioxan-2-yl)phenyl]methanol has also been used in the synthesis of lactones, which are important building blocks for the synthesis of natural products. Additionally, [3-(1,3-Dioxan-2-yl)phenyl]methanol has been used in the synthesis of cyclic ethers, which are important intermediates in the production of polymers.
Propriétés
Numéro CAS |
163164-08-7 |
|---|---|
Nom du produit |
[3-(1,3-Dioxan-2-yl)phenyl]methanol |
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
[3-(1,3-dioxan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H14O3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1,3-4,7,11-12H,2,5-6,8H2 |
Clé InChI |
HORPKZDGZYMCSW-UHFFFAOYSA-N |
SMILES |
C1COC(OC1)C2=CC=CC(=C2)CO |
SMILES canonique |
C1COC(OC1)C2=CC=CC(=C2)CO |
Synonymes |
Benzenemethanol, 3-(1,3-dioxan-2-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



